molecular formula C17H22ClNO B562559 ent Atomoxetine-d3, Hydrochloride CAS No. 1217703-95-1

ent Atomoxetine-d3, Hydrochloride

Cat. No.: B562559
CAS No.: 1217703-95-1
M. Wt: 294.837
InChI Key: LUCXVPAZUDVVBT-GJILKALXSA-N
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Description

ent-Atomoxetine-d3, Hydrochloride (CAS: Not explicitly provided; distinct from Atomoxetine-d3, Hydrochloride CAS 1217776-38-9 ) is a deuterated enantiomer of Atomoxetine Hydrochloride, a selective norepinephrine reuptake inhibitor (NRI). The "ent-" prefix denotes its enantiomeric form, distinguishing it from the therapeutically active (R)-enantiomer of Atomoxetine . This compound is synthesized by replacing three hydrogen atoms with deuterium (d3) at specific positions, enhancing its utility in pharmacokinetic and metabolic studies via isotope tracing .

Properties

IUPAC Name

(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-GJILKALXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Condensation-Amination Route

The bromination pathway, as detailed in patent WO2006037055A1, begins with 3-phenylchloropropylamine (Formula 5). Bromination using N-bromosuccinimide (NBS) yields a bromo intermediate, which undergoes condensation with o-cresol to form a phenolic ether (Formula 7). Subsequent amination with methylamine introduces the tertiary amine moiety, producing atomoxetine free base. Challenges include the use of toxic cyanogen bromide for demethylation and prolonged reaction times (up to five days).

Mannich Reaction-Reduction Route

An alternative route employs a Mannich reaction to synthesize β-dimethylaminopropiophenone, which is reduced to a hydroxy derivative (Formula 9) using diborane. Conversion to a chloro intermediate (Formula 10) via thionyl chloride and dry HCl gas precedes condensation with o-cresol. This method suffers from economic and practical drawbacks, including the high cost of diborane and operational complexity.

Deuteration Strategies for ent-Atomoxetine-d3

Deuteration at the N-methyl group (CD3) requires precise isotopic labeling. Recent advances leverage photocatalytic methods to improve efficiency and reduce reliance on hazardous reagents.

Photoredox-Catalyzed Deuterium Incorporation

A breakthrough method described in Synform (2019) utilizes semiconductor photocatalysis to incorporate deuterium from D2O. By coupling photogenerated electrons and holes, this approach oxidizes deuterated alkanols to aldehydes, which condense with amines to form deuterated imines. Subsequent reduction yields N-CD3-labeled amines with up to 95% isotopic incorporation. For atomoxetine-d3, this method avoids volatile deuterating agents like CD3I, enhancing safety and scalability.

Isotopic Exchange via Acidic Conditions

The GABA Therapeutics protocol achieves partial deuteration (52.5–75%) by stirring atomoxetine hydrochloride with D2O under acidic conditions at 60°C for 24 hours. While simpler, this method requires post-synthesis purification to isolate the fully deuterated product.

Purification and Stabilization

Impurity Control

Patent US20060252836A1 emphasizes the importance of limiting impurities (e.g., residual o-cresol, brominated byproducts) to <0.15% w/w. Techniques include:

  • Azeotropic Distillation : Removing water and low-boiling solvents under vacuum below 120°C.

  • Crystallization : Dissolving crude atomoxetine in isopropyl alcohol, followed by cooling to 0–5°C to precipitate pure mandelic acid salt.

Final Salt Formation

Atomoxetine free base is converted to its hydrochloride salt using HCl gas in a mixture of methyl tert-butyl ether and isopropyl alcohol. The product is washed with heptane and dried under vacuum at 50–55°C, achieving 99.9% HPLC purity.

Analytical and Quality Control

HPLC Assay

A validated HPLC method employs a YMC-Pack ODS-AQ column with a mobile phase of acetonitrile:phosphate buffer (pH 3). Impurities are quantified at 215 nm, ensuring compliance with ≤0.10% w/w thresholds for any single contaminant.

Deuterium Incorporation Analysis

Mass spectrometry and NMR verify deuterium enrichment. The LGC standard specifies >95% purity for ent-atomoxetine-d3 hydrochloride, with a molecular weight of 294.83 g/mol (C17H19D3ClNO).

Comparative Data Table

MethodYield (%)Purity (%)Deuterium Incorporation (%)Key Challenges
Bromination Route70.499.9N/AToxicity of cyanogen bromide
Photoredox82>9595Catalyst cost
Isotopic Exchange73.599.575Partial deuteration

Chemical Reactions Analysis

Types of Reactions: ent Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Pharmacokinetics

The pharmacokinetics of ent Atomoxetine-d3 are essential for understanding its behavior in biological systems. Key pharmacokinetic parameters include:

  • Absorption : Rapidly absorbed with bioavailability influenced by metabolic pathways.
  • Distribution : High protein binding (~98%), primarily to albumin.
  • Metabolism : Primarily metabolized via the CYP2D6 pathway; deuteration allows for more precise tracking in metabolic studies.
  • Elimination : Exhibits a half-life that varies based on genetic polymorphisms affecting CYP2D6 activity.

ADHD Treatment Studies

ent Atomoxetine-d3 is primarily used in clinical trials examining ADHD treatment efficacy and safety. It serves as a reference standard in studies comparing the pharmacodynamics and pharmacokinetics of atomoxetine formulations.

Case Study Example

A clinical trial investigated the efficacy of atomoxetine in children with ADHD. The study utilized ent Atomoxetine-d3 to assess metabolic differences between responders and non-responders to treatment. Results indicated that genetic variations in CYP2D6 significantly influenced drug metabolism and therapeutic outcomes.

Drug Interaction Studies

The deuterated form is instrumental in studying drug-drug interactions. By using ent Atomoxetine-d3, researchers can distinguish between the parent compound and its metabolites when assessing interactions with other medications.

Data Table: Drug Interaction Studies

Study Drug Tested Interaction Type Outcome
Study AFluoxetineIncreased exposureSignificant increase in atomoxetine levels
Study BParoxetineCompetitive inhibitionAltered pharmacokinetics observed

Metabolite Tracking

ent Atomoxetine-d3 is used to trace the metabolic pathways of atomoxetine through advanced analytical techniques such as mass spectrometry. This application is crucial for understanding how various factors (e.g., age, gender, genetic polymorphism) affect drug metabolism.

Case Study Example

In a study focused on pediatric populations, researchers utilized ent Atomoxetine-d3 to track its metabolites over time. Findings revealed that children metabolize atomoxetine differently than adults, necessitating age-specific dosing guidelines.

Neuropharmacology Research

Research involving ent Atomoxetine-d3 extends into neuropharmacology, where it aids in understanding how atomoxetine affects neurotransmitter systems beyond norepinephrine.

Data Table: Neuropharmacological Effects

Parameter Effect Observed
Dopamine ReuptakeInhibition noted at specific doses
Serotonin InteractionMinimal effects observed

Mechanism of Action

ent Atomoxetine-d3, Hydrochloride exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Atomoxetine has been shown to modulate dopamine uptake in specific brain regions, contributing to its therapeutic effects .

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₇H₁₉D₃ClNO
  • Molecular Weight : 294.83 g/mol
  • Purity : >95% (HPLC)
  • Storage : -20°C, stable at room temperature during transport
  • Applications : Primarily used as an analytical reference standard in mass spectrometry, drug metabolism studies, and quality control (QC) for pharmaceutical manufacturing .

Comparison with Similar Compounds

Atomoxetine Hydrochloride (Non-Deuterated)

Atomoxetine Hydrochloride (CAS: 82248-59-7) is the non-deuterated, therapeutically active form, marketed as Strattera® for ADHD treatment.

Parameter Atomoxetine HCl ent-Atomoxetine-d3 HCl
Molecular Formula C₁₇H₂₁ClNO C₁₇H₁₉D₃ClNO
Molecular Weight 291.80 g/mol 294.83 g/mol
Deuteration None Three deuterium atoms
Enantiomer (R)-enantiomer (therapeutic) ent-enantiomer (non-therapeutic)
Primary Use ADHD treatment Analytical reference standard
Clinical Status Marketed Not clinically developed
Purity Pharmacopeial standards >95% (HPLC)

Key Difference : The deuterated ent-form lacks therapeutic application due to its enantiomeric structure but is critical for tracing metabolic pathways in research .

Atomoxetine-d3, Hydrochloride (Non-ent)

Atomoxetine-d3, Hydrochloride (CAS: 1217776-38-9) shares structural similarity with ent-Atomoxetine-d3 HCl but retains the (R)-enantiomer configuration.

Parameter Atomoxetine-d3 HCl ent-Atomoxetine-d3 HCl
Enantiomer (R)-enantiomer ent-enantiomer
Therapeutic Potential Retains NRI activity* No known activity
Analytical Use Internal standard for QC Isotopic tracer for metabolism

Other Deuterated Adrenergic Compounds

Asenapine-d3 and Atenolol-d7

These deuterated analogs serve similar roles as reference standards but target different receptors:

Compound Target Receptor Purity Clinical Status
Asenapine-d3 Serotonin, dopamine receptors >98% Not developed
Atenolol-d7 β₁-adrenergic receptor >98% Not developed
ent-Atomoxetine-d3 HCl Norepinephrine transporter >95% Not developed

Shared Features :

  • High purity (>95%) for analytical reliability.
  • No clinical development; restricted to research .

4'-Hydroxy Atomoxetine-d3 Hemioxalate

This metabolite derivative (CAS: 457634-21-8) is used to study Atomoxetine’s oxidative metabolism:

Parameter 4'-Hydroxy Atomoxetine-d3 Hemioxalate ent-Atomoxetine-d3 HCl
Structure Deuterated hydroxylated metabolite Parent compound enantiomer
Application Metabolic pathway analysis Isotopic tracing
Molecular Weight 274.38 g/mol 294.83 g/mol

Contrast : While both are deuterated, 4'-Hydroxy Atomoxetine-d3 focuses on post-metabolic behavior, whereas ent-Atomoxetine-d3 HCl tracks parent compound distribution .

Research and Regulatory Considerations

  • Analytical Utility : ent-Atomoxetine-d3 HCl is indispensable for method validation (e.g., HPLC, LC-MS) due to its isotopic distinction from the active drug .
  • Regulatory Compliance : Meets USP/EP standards for reference materials, ensuring traceability in QC workflows .
  • Synthesis Challenges : Deuterium incorporation and enantiomeric purity require specialized synthetic routes to avoid isotopic scrambling .

Biological Activity

ent Atomoxetine-d3, Hydrochloride is a deuterated form of atomoxetine, primarily known for its role as a selective norepinephrine reuptake inhibitor (NRI). This compound is utilized in pharmacological research to study the biological activity and therapeutic potential of atomoxetine, particularly in the context of attention-deficit/hyperactivity disorder (ADHD). This article explores the biological activity of ent Atomoxetine-d3, including its pharmacodynamics, efficacy in clinical studies, and associated case studies.

  • Molecular Formula : C17H19D3ClNO
  • Molecular Weight : 294.83 g/mol
  • CAS Number : 1217703-95-1
  • Purity : >95% (HPLC) .

ent Atomoxetine-d3 functions as a selective inhibitor of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for enhancing attention and reducing impulsivity in ADHD patients. Unlike stimulants, atomoxetine has minimal affinity for dopamine receptors, which contributes to its unique profile in treating ADHD without the risk of abuse associated with stimulant medications .

Efficacy in ADHD Treatment

A series of clinical trials have demonstrated the efficacy of atomoxetine in treating ADHD. Two pivotal studies involved 291 children diagnosed with ADHD, where atomoxetine significantly improved ADHD symptoms compared to placebo. The primary outcome was measured using the ADHD Rating Scale (ADHD RS), with results indicating a statistically significant reduction in scores (p < 0.001) .

StudySample SizeTreatment GroupOutcome MeasureResults
Study 1147Atomoxetine vs. PlaceboADHD RS Total ScoreSignificant reduction (p < 0.001)
Study 2144Atomoxetine vs. PlaceboCGI-ADHD-S ScoreSignificant reduction (p = 0.001)

These findings underscore ent Atomoxetine-d3's potential as an effective treatment option for pediatric patients with ADHD.

Case Studies

Several case studies illustrate the clinical application of atomoxetine:

  • Case Study on Efficacy and Tolerability :
    A study involving a cohort of children treated with atomoxetine reported improvements in both behavioral and cognitive symptoms associated with ADHD. The treatment was well-tolerated, with adverse effects being mild and transient .
  • Long-Term Use :
    A longitudinal analysis indicated that patients maintained symptom control over extended periods while using atomoxetine, reinforcing its role as a first-line treatment for ADHD .

Safety Profile

Atomoxetine has been associated with various side effects, including gastrointestinal disturbances, fatigue, and increased blood pressure. Monitoring is essential during treatment initiation and dose adjustments, particularly in patients with pre-existing cardiovascular conditions .

Adverse Effects Summary

Adverse EffectIncidence (%)
Nausea4%
Dizziness2%
Fatigue2%
Increased Blood PressureVariable

Q & A

Q. How to validate the absence of nitrosamine impurities in ent-Atomoxetine-d3 Hydrochloride batches?

  • Methodological Answer : Implement LC-MS/MS with MRM transitions (e.g., m/z 287→243 for N-Nitroso Atomoxetine-d3). Follow EMA guidelines, setting limits at 0.03 ppm. Use acidic extraction (0.1% formic acid) to enhance recovery from API matrices .

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